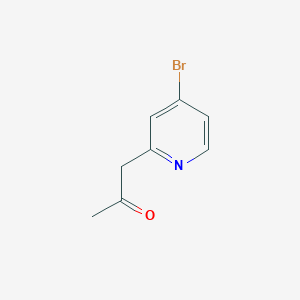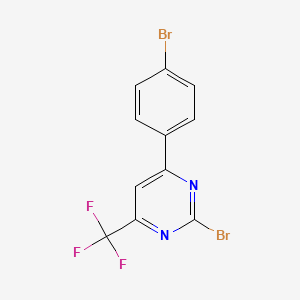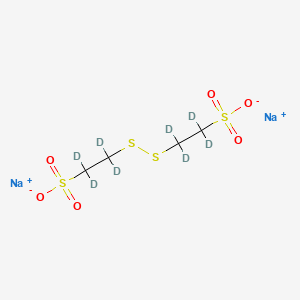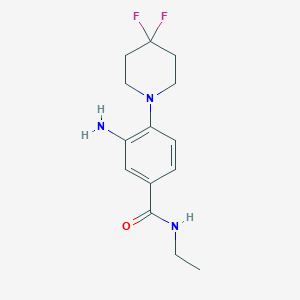
1-(4-Bromo-2-pyridyl)-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD29058525 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD29058525 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic route typically begins with the preparation of the precursor compounds, followed by a series of chemical reactions that include condensation, reduction, and purification processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Industrial Production Methods: Industrial production of MFCD29058525 often employs large-scale reactors and automated systems to ensure consistent quality and high throughput. The process involves the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and improved safety. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to ensure its purity and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions: MFCD29058525 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD29058525 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired outcome and the nature of the reactants.
Major Products: The major products formed from the reactions of MFCD29058525 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in the formation of new compounds with modified functional groups.
Aplicaciones Científicas De Investigación
MFCD29058525 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions. In biology, MFCD29058525 is studied for its potential role in biochemical pathways and its effects on cellular processes. In medicine, the compound is investigated for its therapeutic potential, particularly in the treatment of specific diseases. Industrial applications include its use in the production of advanced materials and as an additive in manufacturing processes.
Mecanismo De Acción
The mechanism of action of MFCD29058525 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The precise molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Propiedades
Fórmula molecular |
C8H8BrNO |
|---|---|
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
1-(4-bromopyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)4-8-5-7(9)2-3-10-8/h2-3,5H,4H2,1H3 |
Clave InChI |
NTSFKDCNQFSYMY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=NC=CC(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)



![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)



![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
